[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol
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Overview
Description
[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol is a chemical compound with the molecular formula C10H20O and a molecular weight of 156.27 g/mol . It is characterized by its unique structure, which includes a cyclopentane ring substituted with four methyl groups and a hydroxymethyl group. This compound is often used in various chemical and industrial applications due to its specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF) . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure is a common approach. This method offers high yields and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanone or [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanal.
Reduction: [(1R,3S)-1,2,2,3-tetramethylcyclopentane].
Substitution: [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl chloride or bromide.
Scientific Research Applications
[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol can be compared with other similar compounds, such as:
[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanone: The ketone analog, which has different reactivity and applications.
[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanal: The aldehyde analog, which is more reactive and used in different synthetic pathways.
[(1R,3S)-1,2,2,3-tetramethylcyclopentane]: The fully reduced analog, which lacks the hydroxyl group and has different physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8-5-6-10(4,7-11)9(8,2)3/h8,11H,5-7H2,1-4H3/t8-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWDCYUJDMVTFQ-WPRPVWTQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](C1(C)C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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